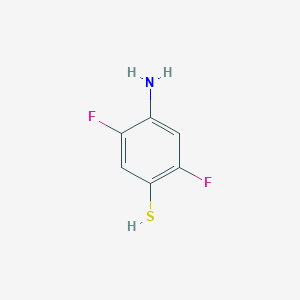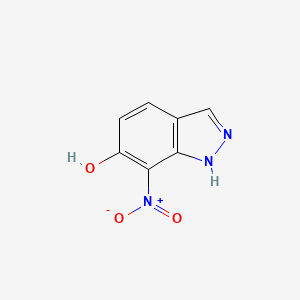
Methyl 2-guanidinoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a compound of interest due to its role as a precursor in the biosynthesis of creatine, a vital molecule for energy storage and transfer in muscle and brain tissues . This compound is significant in various biochemical and physiological processes, making it a subject of extensive research in fields such as biochemistry, pharmacology, and nutrition.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 2-guanidinoacetate can be synthesized through the methylation of guanidinoacetic acid. One common method involves the reaction of guanidinoacetic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid, to yield the methyl ester . The reaction typically requires refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps, such as recrystallization or distillation, to obtain a high-purity product suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-guanidinoacetate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various by-products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it back to guanidinoacetic acid or other derivatives.
Substitution: Nucleophilic substitution reactions can occur at the guanidine group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various alkylated or acylated derivatives .
Applications De Recherche Scientifique
Methyl 2-guanidinoacetate has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of creatine and other related compounds.
Mécanisme D'action
The primary mechanism of action of methyl 2-guanidinoacetate involves its conversion to creatine via methylation by the enzyme guanidinoacetate N-methyltransferase (GAMT). This reaction requires S-adenosylmethionine (SAM) as a methyl donor and results in the formation of creatine and S-adenosylhomocysteine (SAH) . Creatine plays a crucial role in energy storage and transfer within cells, particularly in tissues with high energy demands, such as muscles and the brain .
Comparaison Avec Des Composés Similaires
Guanidinoacetic Acid: The direct precursor of methyl 2-guanidinoacetate, involved in similar biochemical pathways.
Creatine: The end product of this compound metabolism, essential for energy metabolism.
Arginine: An amino acid that serves as a precursor for guanidinoacetic acid synthesis.
Uniqueness: this compound is unique due to its role as an intermediate in creatine biosynthesis. Unlike creatine, which is directly involved in energy transfer, this compound serves as a crucial precursor, making it a target for enhancing creatine production through dietary supplementation .
Propriétés
Formule moléculaire |
C4H9N3O2 |
|---|---|
Poids moléculaire |
131.13 g/mol |
Nom IUPAC |
methyl 2-(diaminomethylideneamino)acetate |
InChI |
InChI=1S/C4H9N3O2/c1-9-3(8)2-7-4(5)6/h2H2,1H3,(H4,5,6,7) |
Clé InChI |
BYUOAQWHIKQRNX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CN=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


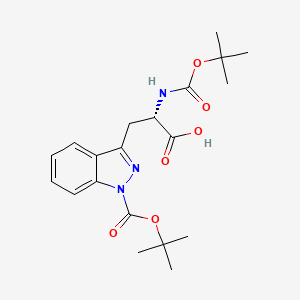
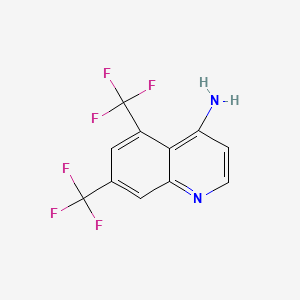
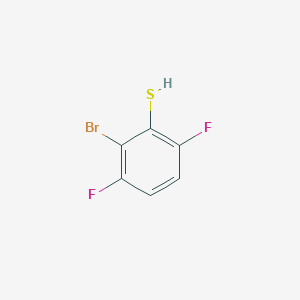
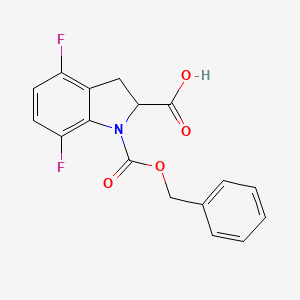
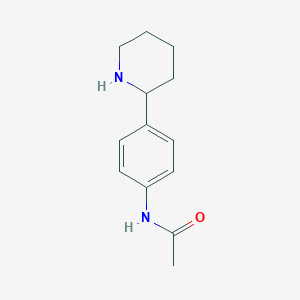

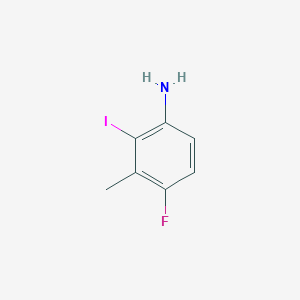
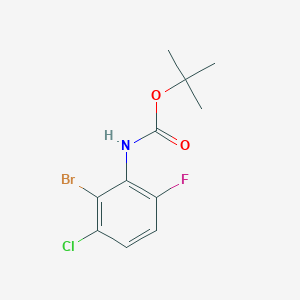
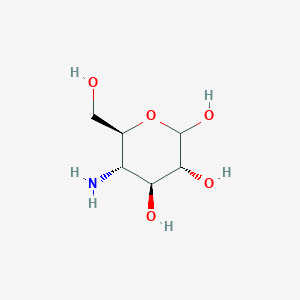
![1-[(4S)-4-(4-ethylcyclohexyl)cyclohexen-1-yl]-3,5-difluorobenzene](/img/structure/B15201742.png)
![3'-Chloro-[1,1'-biphenyl]-3,4,4'-triamine](/img/structure/B15201746.png)
